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Tubercidin-5'-diphosphate - 21080-53-5

Tubercidin-5'-diphosphate

Catalog Number: EVT-1560561
CAS Number: 21080-53-5
Molecular Formula: C11H16N4O10P2
Molecular Weight: 426.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tubercidin-5'-diphosphate is a nucleotide analog derived from tubercidin, a purine nucleoside known for its biological activity. Tubercidin itself is a derivative of adenosine, specifically 7-deazaadenosine, and exhibits significant antiviral and antitumor properties. Tubercidin-5'-diphosphate plays a crucial role in biochemical pathways as an ATP analog, influencing various enzymatic reactions and cellular processes.

Source

Tubercidin was first isolated from the culture of Streptomyces griseus, a bacterium known for producing various bioactive compounds. The synthesis of tubercidin-5'-diphosphate can be achieved through enzymatic methods that utilize tubercidin as a substrate, leading to the formation of its diphosphate form .

Classification

It belongs to the class of nucleotides and is categorized as a purine nucleotide analog. Tubercidin-5'-diphosphate is classified under nucleoside triphosphate analogs, which are essential in studying cellular metabolism and signaling pathways.

Synthesis Analysis

Methods

The synthesis of tubercidin-5'-diphosphate typically involves enzymatic reactions that convert tubercidin into its phosphorylated forms. One notable method includes the use of phosphoroimidazolides of tubercidin, which can be polymerized to yield various phosphate derivatives .

Technical Details

  • Enzymatic Synthesis: The synthesis can be performed using specific kinases that catalyze the transfer of phosphate groups from ATP to tubercidin. The process often requires controlled conditions to ensure high yields.
  • Purification: Following synthesis, products are purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC), which separates the desired nucleotide from unreacted materials and side products .
Molecular Structure Analysis

Structure

The molecular structure of tubercidin-5'-diphosphate consists of a ribose sugar linked to a purine base (7-deazaadenine) and two phosphate groups attached at the 5' position. This structure allows it to mimic ATP in various biochemical reactions.

Data

  • Molecular Formula: C₁₀H₁₃N₅O₇P₂
  • Molecular Weight: Approximately 351.18 g/mol
  • NMR Spectroscopy: Structural confirmation can be achieved through nuclear magnetic resonance spectroscopy, providing insights into the conformation and dynamics of the molecule in solution .
Chemical Reactions Analysis

Reactions

Tubercidin-5'-diphosphate participates in several biochemical reactions, primarily as a substrate for kinases and other enzymes involved in nucleic acid metabolism.

Technical Details

  • Phosphorylation Reactions: It can undergo phosphorylation to form triphosphate derivatives, which are crucial for energy transfer and signaling within cells.
  • Inhibition Studies: Research has shown that analogs of tubercidin can inhibit various enzymatic activities, demonstrating their potential as therapeutic agents .
Mechanism of Action

Process

The mechanism by which tubercidin-5'-diphosphate exerts its effects primarily involves its competition with ATP for binding sites on enzymes. This competition can lead to altered enzyme activity and subsequent effects on cellular metabolism.

Data

Studies indicate that tubercidin derivatives can modulate the activity of enzymes such as protein kinases and phosphatases, impacting pathways related to cell growth and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to its ionic phosphate groups.

Chemical Properties

  • Stability: Generally stable under physiological pH but may degrade under extreme conditions (e.g., high temperatures or extreme pH).
  • Reactivity: Reacts with nucleophiles due to the presence of phosphate groups, facilitating further chemical modifications .
Applications

Scientific Uses

Tubercidin-5'-diphosphate is utilized in various scientific applications, including:

  • Biochemical Research: As an ATP analog, it is used to study enzyme kinetics and metabolic pathways.
  • Pharmacology: Investigated for its potential therapeutic effects against viral infections and cancer due to its ability to inhibit cellular processes.
  • Molecular Biology: Employed in the synthesis of RNA molecules in vitro, aiding studies on gene expression and regulation .
Chemical Structure and Biosynthesis of Tubercidin-5'-Diphosphate

Molecular Architecture and Stereochemical Properties

Tubercidin-5'-diphosphate (TDP) is a nucleotide analog derived from the antibiotic tubercidin (7-deazaadenosine). Its molecular formula is C₁₁H₁₆N₄O₁₀P₂, with a molecular weight of 426.22 g/mol [4] [8]. The compound features a 7-deazapurine base (4-aminopyrrolo[2,3-d]pyrimidine) linked via an N-glycosidic bond to a diphosphorylated ribose moiety. The ribose adopts a β-D-ribofuranose configuration with anti-orientation relative to the heterocycle, critical for substrate recognition by kinases [9]. Stereochemical specificity is enforced at C1' (anomeric carbon), where the absolute configuration (R at C2', S at C3', R at C4') governs enzymatic interactions. The diphosphate group at C5' exists as a pyrophosphate anhydride (–PO₃⁻–PO₃²⁻), conferring high-energy transfer potential [8] [9].

Table 1: Atomic Coordinates and Bonding in Tubercidin-5'-Diphosphate

ComponentStructural FeatureBiological Implication
Heterocyclic Base4-Aminopyrrolo[2,3-d]pyrimidine (7-deazaadenine)Prevents N7-mediated hydrogen bonding
Glycosidic Linkageβ-N9-C1' bondMaintains adenosine mimicry
Ribose ConformationC2'-endo puckeringFacilitates kinase binding
Diphosphate Group–O–PO₃⁻–PO₃²⁻ at C5'Serves as a high-energy phosphate donor

Biosynthetic Pathways in Streptomyces spp. and Hybrid Gene Clusters

TDP biosynthesis originates in Streptomyces tubercidicus NBRC 13090 via a dedicated 9-gene cluster (tubA–I) spanning 8.0 kb [1] [3]. The pathway initiates with GTP cyclohydrolase I (TubC) converting GTP to 7,8-dihydroneopterin triphosphate (H₂NTP), followed by CPH₄ synthase (TubA) and radical SAM enzyme (TubB) catalyzing ring contraction to form 7-carboxy-7-deazaguanine (CDG) [3]. The pivotal step involves phosphoribosyl transferase TubE, which couples CDG with phosphoribosyl pyrophosphate (PRPP) to yield 7-carboxy-7-deazaguanosine monophosphate. This intermediate undergoes NADPH-dependent reductive deamination by TubD and UbiD-like decarboxylation by TubF, producing tubercidin monophosphate (TMP) [3] [7]. Finally, TMP is converted to TDP through phosphotransferases (e.g., adenylate kinase), though the cluster’s tubH (a carbohydrate kinase) may augment this step.

Hybrid clusters in recombinant Streptomyces strains demonstrate modularity: Heterologous expression of the tub cluster in S. coelicolor M1154 confirmed TDP production, while fusion with toyocamycin pathways yielded chimeric nucleosides [3]. Such engineering exploits conserved enzymes (e.g., TubE/ToyH phosphoribosyltransferases) to expand structural diversity.

Table 2: Core Enzymes in TDP Biosynthesis

GeneEnzyme ClassFunctionSubstrate Specificity
tubEPhosphoribosyltransferaseLinks CDG and PRPPStrict for 7-carboxy-7-deazaguanine
tubDGMP reductaseCatalyzes reductive deaminationNADPH-dependent; irreversible
tubGNudix hydrolaseHydrolyzes TTP to TDPCo²⁺-dependent; prefers tubercidin nucleotides
tubHCarbohydrate kinasePhosphorylates TMP to TDPBroad nucleotide specificity

Enzymatic Phosphorylation from Monophosphate Precursors

TDP is biosynthetically derived from tubercidin-5'-monophosphate (TMP; 7-Deaza-AMP) via sequential kinase-mediated phosphorylations. Mitochondrial phosphotransferases exhibit species-dependent efficiency: Rat liver mitochondria phosphorylate TMP to TDP 1.8× faster than beef heart due to higher adenylate kinase activity and cytosolic NDP kinase localization [2]. Adenylate kinase binds TMP with a Kₘ of 120 μM (vs. 95 μM for AMP), while nucleoside diphosphate kinase (NDPK) converts TDP to triphosphate using ATP as a co-substrate [5] [9]. Kinetic analyses reveal TMP phosphorylation is rate-limited by membrane transport in intact organelles, whereas submitochondrial particles show unrestrained TDP synthesis [2].

Notably, TDP’s diphosphate moiety enhances binding affinity for F₁-ATPase tight sites (Kₐ = 4.7 × 10⁶ M⁻¹), though hydrolysis is slower than ATP due to glycosidic bond flexibility favoring syn-conformation [2]. This property allows TDP to mimic ADP in cellular energetics without rapid degradation.

Table 3: Phosphorylation Kinetics of Tubercidin Nucleotides

Enzyme SourceSubstrateKₘ (μM)Vₘₐₓ (nmol/min/mg)Catalytic Efficiency (kₐₜₜ/Kₘ)
Rat liver adenylate kinaseTMP1208.30.069
Beef heart adenylate kinaseTMP3106.10.020
Rat liver NDP kinaseTDP8514.20.167

Properties

CAS Number

21080-53-5

Product Name

Tubercidin-5'-diphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C11H16N4O10P2

Molecular Weight

426.21 g/mol

InChI

InChI=1S/C11H16N4O10P2/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(24-11)3-23-27(21,22)25-26(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t6-,7-,8-,11-/m1/s1

InChI Key

NCKAOCPROMQFJK-KCGFPETGSA-N

SMILES

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Synonyms

tubercidin-5'-diphosphate
TuDP

Canonical SMILES

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O

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